molecular formula C18H12S6 B3070070 Triphenylene-2,3,6,7,10,11-hexathiol CAS No. 100077-38-1

Triphenylene-2,3,6,7,10,11-hexathiol

Cat. No.: B3070070
CAS No.: 100077-38-1
M. Wt: 420.7 g/mol
InChI Key: HBSGIZZPDDQYBQ-UHFFFAOYSA-N
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Description

Triphenylene-2,3,6,7,10,11-hexathiol is a sulfur-containing derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of six thiol groups attached to the triphenylene core, making it a hexathiol. The unique structure of this compound imparts it with distinct chemical and physical properties, which have garnered significant interest in various fields of scientific research.

Mechanism of Action

Target of Action

Triphenylene-2,3,6,7,10,11-hexathiol, also known as 2,3,6,7,10,11-Triphenylenehexathiol, is a complex organic compound. It has been found that similar compounds interact with various metal atoms such as fe, co, ni, ru, rh, pd, os, ir, and pt . These interactions can lead to changes in the electronic and catalytic properties of the compound .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their properties. For instance, when it interacts with different central metal atoms, it forms M3(THT)2 nanosheets, where M represents the metal atoms . These nanosheets have unique electronic and catalytic properties .

Biochemical Pathways

It’s known that the compound can be synthesized by electroorganic methods , indicating its involvement in electrochemical reactions.

Result of Action

Its interaction with different metal atoms leads to the formation of nanosheets with unique electronic and catalytic properties , which could potentially be used in various applications.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its synthesis via electroorganic methods is accomplished under practical galvanostatic conditions using platinum sheets as electrode materials . Additionally, its storage temperature is typically room temperature in an inert atmosphere , indicating that its stability and efficacy could be affected by changes in temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electroorganic synthesis, where catechol ketals undergo anodic treatment followed by acidic hydrolysis . This method is preferred due to its simplicity and the high purity of the resulting product. The electrolysis is conducted in propylene carbonate, avoiding the use of toxic and expensive solvents like acetonitrile .

Industrial Production Methods

While specific industrial production methods for triphenylene-2,3,6,7,10,11-hexathiol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable electrochemical methods, and ensuring the safe handling of thiol-containing compounds.

Chemical Reactions Analysis

Types of Reactions

Triphenylene-2,3,6,7,10,11-hexathiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various metal complexes. These products have unique properties that make them useful in different applications.

Scientific Research Applications

Triphenylene-2,3,6,7,10,11-hexathiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Triphenylene-2,3,6,7,10,11-hexamine (HATP): Contains amine groups instead of thiol groups.

    Triphenylene-2,3,6,7,10,11-hexol (HHTP): Contains hydroxyl groups instead of thiol groups.

    Triptycene-2,3,6,7,14,15-hexakis (sulfanediyl): A triptycene derivative with similar thiol groups.

Uniqueness

Triphenylene-2,3,6,7,10,11-hexathiol is unique due to its high sulfur content and the specific arrangement of thiol groups on the triphenylene core. This gives it distinct electronic and catalytic properties that are not observed in its amine or hydroxyl analogs. The strong π–π interactions between the triphenylene skeletons in MOFs or COFs enhance crystallinity and conductive properties, making it particularly valuable in materials science .

Properties

IUPAC Name

triphenylene-2,3,6,7,10,11-hexathiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGIZZPDDQYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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